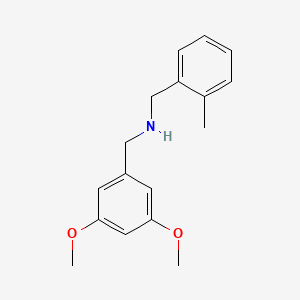![molecular formula C23H20N4O2 B4942674 N-(4-methoxyphenyl)-4-[(4-methylphthalazin-1-yl)amino]benzamide](/img/structure/B4942674.png)
N-(4-methoxyphenyl)-4-[(4-methylphthalazin-1-yl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-4-[(4-methylphthalazin-1-yl)amino]benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, featuring both methoxyphenyl and methylphthalazinyl groups, suggests it may have interesting chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-4-[(4-methylphthalazin-1-yl)amino]benzamide typically involves the following steps:
Formation of the intermediate: The starting materials, 4-methoxyaniline and 4-methylphthalazin-1-amine, are reacted under specific conditions to form an intermediate compound.
Coupling reaction: The intermediate is then coupled with benzoyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-methoxyphenyl)-4-[(4-methylphthalazin-1-yl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activities make it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential for treating certain diseases.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-4-[(4-methylphthalazin-1-yl)amino]benzamide would depend on its specific biological target. Generally, compounds like this can interact with enzymes, receptors, or other proteins to exert their effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-methoxyphenyl)-4-aminobenzamide: Similar structure but lacks the phthalazinyl group.
N-(4-methylphenyl)-4-[(4-methylphthalazin-1-yl)amino]benzamide: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
N-(4-methoxyphenyl)-4-[(4-methylphthalazin-1-yl)amino]benzamide is unique due to the presence of both methoxyphenyl and methylphthalazinyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-4-[(4-methylphthalazin-1-yl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-15-20-5-3-4-6-21(20)22(27-26-15)24-17-9-7-16(8-10-17)23(28)25-18-11-13-19(29-2)14-12-18/h3-14H,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLBEZGGKOWWPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-3-methylbut-2-enamide](/img/structure/B4942598.png)

![2-ethyl-1-{[5-(4-nitrophenyl)-2-furyl]methyl}piperidine](/img/structure/B4942613.png)
![ethyl 1-{[(2-ethylphenyl)amino]carbonyl}-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4942622.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4942633.png)
![2-(2-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4942638.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4942644.png)

![[2-(2-acetyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl)-4-methoxyphenyl] acetate](/img/structure/B4942667.png)

![N-isopropyl-1'-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B4942692.png)
![1-[(4-ethynylphenyl)methyl]-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide](/img/structure/B4942700.png)
![(4,6,8,9-tetramethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl N-phenylcarbamate](/img/structure/B4942705.png)
